3-Amino-4-hydroxybenzamide

Afatinib synthesis quinazoline intermediate nitration yield

3-Amino-4-hydroxybenzamide is a disubstituted benzamide bearing a 3-amino and a 4-hydroxy group on the aromatic ring, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹. It belongs to the substituted benzamide class that is widely employed as pharmacological probes for poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC) enzymes, as well as a synthetic intermediate in pharmaceutical manufacturing.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 120629-58-5
Cat. No. B047605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxybenzamide
CAS120629-58-5
SynonymsBenzamide, 3-amino-4-hydroxy- (9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)N)O
InChIInChI=1S/C7H8N2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,8H2,(H2,9,11)
InChIKeyKHFJTHCIQARPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxybenzamide (CAS 120629-58-5) – Physicochemical Profile and Compound-Class Context for Research Procurement


3-Amino-4-hydroxybenzamide is a disubstituted benzamide bearing a 3-amino and a 4-hydroxy group on the aromatic ring, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹ [1]. It belongs to the substituted benzamide class that is widely employed as pharmacological probes for poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC) enzymes, as well as a synthetic intermediate in pharmaceutical manufacturing [2]. Unlike mono-substituted benzamides, the compound presents both hydrogen-bond donor and acceptor functionalities in a 1,2-arrangement, enabling unique cyclocondensation chemistry and differentiated molecular recognition that cannot be achieved with simpler analogs [1][2].

Why 3-Aminobenzamide or 4-Hydroxybenzamide Cannot Simply Replace 3-Amino-4-hydroxybenzamide in Research Workflows


Generic substitution of 3-amino-4-hydroxybenzamide with the superficially similar 3-aminobenzamide (CAS 3544-24-9) or 4-hydroxybenzamide (CAS 619-45-4) fails at two critical levels. First, the ortho-arrangement of the amino and hydroxy groups is a prerequisite for specific cyclocondensation reactions used in pharmaceutical intermediate synthesis; neither 3-aminobenzamide nor 4-hydroxybenzamide can undergo the nitration–reduction–cyclization sequence to yield the afatinib precursor 6-amino-7-hydroxy-3,4-dihydroquinazolin-4-one [1]. Second, the enzyme NspN (a glutamine-dependent amidotransferase) displays highest catalytic activity toward the natural substrate 3-amino-4-hydroxybenzoic acid to produce 3-amino-4-hydroxybenzamide, whereas mono-substituted benzamides are not accepted as amidation substrates, establishing a biosynthetic specificity that is lost when the dual-functionalization is absent [2]. These categorical differences mean that attempting to use generic benzamides in protocols designed for the target compound will lead to failed reactions or irrelevant biochemical readouts.

3-Amino-4-hydroxybenzamide – Quantifiable Differentiation Evidence vs. Closest Analogs


Direct Use as Afatinib Intermediate with Demonstrated Nitration Yield – Structural Necessity Excludes Generic Benzamides

3-Amino-4-hydroxybenzamide serves as a direct starting material for the preparation of the afatinib key intermediate 6-amino-7-hydroxy-3,4-dihydroquinazolin-4-one (I) via sequential nitration, reduction, and cyclization [1]. In the patent exemplification, nitration of 3-amino-4-hydroxybenzamide (II) with zinc nitrate catalyzed by trichloro-s-triazine in acetonitrile at room temperature afforded 2-nitro-4-hydroxy-5-aminobenzamide (III) in 78.3% isolated yield [1]. Neither 3-aminobenzamide nor 4-hydroxybenzamide contains the necessary juxtaposed amino and hydroxy groups to form the quinazoline ring system; they cannot participate in this synthetic route, making the target compound irreplaceable for this industrial application [1].

Afatinib synthesis quinazoline intermediate nitration yield

Biosynthetic Enzyme Specificity – NspN Displays Highest Activity Toward the 3,4-Disubstituted Substrate

The glutamine-dependent amidotransferase NspN, discovered in the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide in Streptomyces murayamaensis, catalyzes the ATP-dependent amidation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) to yield 3-amino-4-hydroxybenzamide [1]. Among a panel of benzoic acid derivatives tested, NspN showed the highest activity toward its natural substrate 3,4-AHBA [1]. Mono-substituted benzoic acids such as 3-aminobenzoic acid and 4-hydroxybenzoic acid are either poor substrates or not accepted, indicating that the dual 3-amino-4-hydroxy substitution pattern is a key determinant of enzymatic recognition [1]. This positions 3-amino-4-hydroxybenzamide as a pathway-specific metabolite and a validated probe for studying NspN-mediated biosynthetic processes, whereas generic benzamides are irrelevant to this pathway.

NspN amidotransferase biosynthetic pathway substrate specificity

Purity Specifications and Storage Requirements – Differentiated Handling Profile vs. Widely Used 3-Aminobenzamide

Commercial batches of 3-amino-4-hydroxybenzamide are supplied with a minimum purity of 95% (CymitQuimica, Combi-Blocks) to 98% (Fluorochem), and the compound requires freezer storage (dry ice shipping recommended by Fujifilm Wako) . In contrast, 3-aminobenzamide (CAS 3544-24-9) is routinely available at ≥97–98% purity and is stable at room temperature under inert atmosphere . The requirement for frozen storage indicates that 3-amino-4-hydroxybenzamide has lower thermal stability than its mono-substituted counterparts, which may impact long-term inventory management and experimental reproducibility if storage guidelines are not followed.

purity specification storage condition thermal stability

Hydrogen-Bond Donor/Acceptor Capacity – Dual Functionality Creates Differentiated Molecular Recognition Potential

3-Amino-4-hydroxybenzamide possesses three hydrogen-bond donor (HBD) sites (amide NH₂, phenolic OH, aniline NH₂) and three hydrogen-bond acceptor (HBA) sites (amide C=O, phenolic O, aniline N), computed from its molecular structure [1]. By comparison, 3-aminobenzamide has only 2 HBD and 2 HBA, and 4-hydroxybenzamide likewise has 2 HBD and 2 HBA [1]. This increased hydrogen-bond capacity of the target compound means it can engage in a larger number of specific directional interactions with biological targets (e.g., enzyme active sites) or crystal-engineering co-formers. Although direct comparative binding data are not yet available in public literature, the calculated HBD/HBA counts represent a quantifiable physicochemical differentiation that may translate into altered target engagement profiles, solubility, and permeability.

hydrogen-bond donor hydrogen-bond acceptor molecular recognition

3-Amino-4-hydroxybenzamide – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Afatinib Key Intermediate 6-Amino-7-hydroxy-3,4-dihydroquinazolin-4-one

Pharmaceutical process chemists and CDMOs manufacturing afatinib or its generic equivalents can employ 3-amino-4-hydroxybenzamide as the direct starting material for the construction of the 6-amino-7-hydroxy-3,4-dihydroquinazolin-4-one core. The patented route proceeds via nitration (78.3% isolated yield), reduction, and cyclization, and is structurally impossible with 3-aminobenzamide or 4-hydroxybenzamide [1]. This makes the compound a non-substitutable building block for this specific regulatory pathway.

Biosynthetic Pathway Elucidation and Enzyme Characterization Studies Involving NspN

Natural product researchers investigating the biosynthesis of 4-hydroxy-3-nitrosobenzamide or related Streptomyces secondary metabolites should use 3-amino-4-hydroxybenzamide as the authentic product standard for NspN amidotransferase assays. NspN exhibits highest activity toward the 3,4-disubstituted substrate, and the compound serves as the direct intermediate en route to the nitroso metabolite [1]. Generic benzamides are not accepted by NspN and cannot substitute in these studies.

Reference Standard for HPLC-MS Analysis of Benzamide Metabolites in Biological Matrices

Bioanalytical laboratories quantifying benzamide-class metabolites in plasma, urine, or fermentation broths can deploy 3-amino-4-hydroxybenzamide as a certified reference standard. Its distinct retention time and mass spectral signature (MW 152.15, [M+H]⁺ = 153.07), combined with commercial availability at ≥95% purity, support method validation for LC-MS/MS assays targeting disubstituted benzamides [1][2].

SAR Probe for HDAC and PARP Inhibitor Discovery Programs

Medicinal chemistry teams exploring the structure–activity relationships of benzamide-based HDAC or PARP inhibitors can use 3-amino-4-hydroxybenzamide as a dual-substitution reference ligand. Its elevated hydrogen-bond donor/acceptor count (3 HBD, 3 HBA) relative to 3-aminobenzamide (2 HBD, 2 HBA) makes it a valuable comparator compound for assessing the impact of additional polar interactions on target affinity and selectivity [1].

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